Ro 23-9358

Description

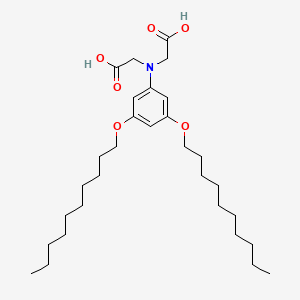

Structure

2D Structure

Propriétés

IUPAC Name |

2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOCSPJYINCHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165231 | |

| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153125-17-8 | |

| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (Ro 23-9358): A Technical Guide to its sPLA2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, also known as Ro 23-9358, is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are a family of enzymes that play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in this pathway, demonstrating significant anti-inflammatory activity. This technical guide provides an in-depth overview of the sPLA2 inhibitory properties of this compound, including its quantitative inhibition data, experimental methodologies, and the relevant signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) against secretory phospholipase A2 (sPLA2) has been quantitatively assessed. The available data is summarized in the table below.

| Inhibitor | Target | IC50 (nM) | Reference |

| N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) | sPLA2 | 230 | [1] |

Experimental Protocols

The determination of the sPLA2 inhibitory activity of this compound was originally performed using a modification of the method described by Clark et al. While the specific modifications for the analysis of this compound are not detailed in publicly available literature, a general experimental protocol for a titrimetric sPLA2 assay is outlined below. This method measures the release of fatty acids from a phospholipid substrate upon enzymatic action.

General Titrimetric sPLA2 Inhibition Assay Protocol

1. Reagents and Materials:

-

Enzyme: Purified secretory phospholipase A2 (e.g., from bee venom, cobra venom, or human recombinant).

-

Substrate Emulsion: A buffered solution of a suitable phospholipid substrate, such as L-α-phosphatidylcholine (lecithin). The emulsion is typically prepared in a buffer containing NaCl and CaCl2.

-

Inhibitor: N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.01-0.02 N).

-

Assay Buffer: A buffer to maintain a constant pH during the reaction (e.g., Tris-HCl, pH 8.0-9.0).

-

Equipment: A pH-stat or automatic titrator, a thermostatically controlled reaction vessel, and a magnetic stirrer.

2. Assay Procedure:

-

Substrate Preparation: Prepare the lecithin emulsion by sonication or vigorous mixing in the assay buffer containing CaCl2.

-

Reaction Setup: In the thermostatically controlled reaction vessel, add the substrate emulsion and allow it to equilibrate to the desired temperature (e.g., 25-37 °C).

-

Inhibitor Incubation: Add a known concentration of the inhibitor (this compound) or the vehicle control to the reaction vessel and pre-incubate for a defined period.

-

Enzyme Addition: Initiate the enzymatic reaction by adding a specific amount of the sPLA2 enzyme to the reaction mixture.

-

Titration: Immediately begin monitoring the pH of the reaction mixture. As the enzyme hydrolyzes the phospholipid, fatty acids are released, causing a decrease in pH. The pH-stat or automatic titrator adds the NaOH titrant to maintain a constant pH (e.g., pH 8.9).

-

Data Acquisition: Record the volume of NaOH consumed over time. The rate of NaOH addition is directly proportional to the rate of the enzymatic reaction.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in the control (vehicle only) wells. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, can then be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

sPLA2-Mediated Inflammatory Signaling Pathway

Secretory phospholipase A2 (sPLA2) plays a pivotal role in the initiation of the inflammatory response. The following diagram illustrates the signaling cascade that is inhibited by N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound).

Caption: sPLA2 inflammatory pathway and the inhibitory action of this compound.

Experimental Workflow for sPLA2 Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like this compound against sPLA2.

Caption: General workflow for an in vitro sPLA2 inhibition assay.

Conclusion

N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine (this compound) is a well-established and potent inhibitor of secretory phospholipase A2. Its ability to block the production of arachidonic acid, a key precursor of pro-inflammatory eicosanoids, underscores its therapeutic potential as an anti-inflammatory agent. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of sPLA2 inhibition. Further research to elucidate its selectivity profile against various sPLA2 isoforms and other phospholipases will be crucial for a more complete assessment of its pharmacological properties.

References

Ro 23-9358: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-9358, chemically identified as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to various pro-inflammatory mediators. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, available quantitative data, and the general experimental protocols used in its evaluation. The information is intended to support researchers and professionals in the field of drug development in understanding the therapeutic potential of targeting sPLA2 with inhibitors like this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Secretory phospholipase A2 (sPLA2) enzymes are critical initiators of the inflammatory cascade. By releasing arachidonic acid from cell membranes, sPLA2 fuels the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1][2][3] The inhibition of sPLA2, therefore, represents a promising therapeutic strategy for a wide range of inflammatory conditions. This compound has been identified as a potent inhibitor of this enzyme, demonstrating significant anti-inflammatory activity in preclinical models.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the direct inhibition of secretory phospholipase A2. By binding to the active site of sPLA2, this compound prevents the enzyme from hydrolyzing its phospholipid substrates. This blockade at an early and critical stage of the inflammatory pathway leads to a reduction in the downstream production of arachidonic acid and, consequently, a decrease in the synthesis of pro-inflammatory eicosanoids and cytokines.

Signaling Pathway

The inhibitory action of this compound on sPLA2 interrupts a key signaling cascade in the inflammatory process. The following diagram illustrates the central role of sPLA2 and the point of intervention for this compound.

Quantitative Data

The potency of this compound as an sPLA2 inhibitor has been quantified in vitro. The following table summarizes the available data.

| Assay Type | Target | IC50 Value | Reference |

| In vitro enzyme assay | Secretory Phospholipase A2 (sPLA2) | 230 nM | LeMahieu et al., 1993 |

Note: Specific quantitative data from in vivo studies, such as the percentage of inhibition in the rat carrageenan pleurisy and bee venom-induced mouse paw edema models, were not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the specific in vivo studies involving this compound were not available in the provided search results. However, based on general knowledge of these inflammatory models, the following outlines the likely methodologies.

Rat Carrageenan-Induced Pleurisy Model

This model is commonly used to assess the efficacy of anti-inflammatory agents on exudate formation and leukocyte migration in the pleural cavity.

General Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Induction of Pleurisy: Intrapleural injection of a carrageenan solution.

-

Drug Administration: this compound would be administered, likely intraperitoneally or orally, at various doses prior to or shortly after carrageenan injection.

-

Sample Collection: At a specified time point (e.g., 4-6 hours) post-carrageenan injection, animals are euthanized, and the pleural exudate is collected.

-

Analysis: The volume of the exudate is measured, and the total and differential leukocyte counts are determined. The levels of inflammatory mediators (e.g., prostaglandins, cytokines) in the exudate can also be quantified.

-

Outcome Measures: The primary outcomes would be the reduction in exudate volume and the number of infiltrating leukocytes in the this compound-treated groups compared to a vehicle control group.

Bee Venom-Induced Mouse Paw Edema Model

This is a widely used acute inflammation model to evaluate the anti-edematous effects of compounds.

General Protocol:

-

Animal Model: Male Swiss Albino or BALB/c mice.

-

Induction of Edema: Subplantar injection of bee venom into the hind paw.

-

Drug Administration: this compound would be administered, typically intraperitoneally or orally, at various doses prior to the bee venom injection.

-

Measurement of Edema: Paw volume or thickness is measured at regular intervals (e.g., 15, 30, 60, 120 minutes) after the bee venom injection using a plethysmometer or a digital caliper.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups with the vehicle control group.

-

Outcome Measures: The primary outcome is the dose-dependent reduction in paw edema by this compound.

Conclusion

This compound is a potent inhibitor of secretory phospholipase A2, a key enzyme in the inflammatory pathway. Its ability to block the production of arachidonic acid and subsequent inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. While in vitro data confirms its high potency, further investigation is warranted to fully elucidate its efficacy and safety profile in in vivo models and, potentially, in clinical settings. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and the broader class of sPLA2 inhibitors.

References

The Discovery and Development of Ro 23-9358: A Technical Overview of a Secretory Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-9358, chemically identified as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent inhibitor of secretory phospholipase A2 (sPLA2) that emerged from research at Hoffmann-La Roche.[1] sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By targeting this key enzymatic step, this compound demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing the available quantitative data, outlining plausible experimental protocols, and visualizing key pathways and workflows.

Core Data Summary

The following table summarizes the key quantitative data available for this compound. It is important to note that detailed information regarding its selectivity for different sPLA2 isoforms and its pharmacokinetic profile is limited in the public domain.

| Parameter | Value | Reference |

| In Vitro Activity | ||

| sPLA2 Inhibition (IC50) | 230 nM | [1] |

| In Vivo Activity | ||

| Anti-inflammatory Activity | Demonstrated in two animal models | [2] |

Mechanism of Action: Inhibition of Secretory Phospholipase A2

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of secretory phospholipase A2. sPLA2s are a family of enzymes that are critical in the initiation and propagation of the inflammatory response. The generally accepted mechanism involves the following steps, which are interrupted by this compound:

References

Ro 23-9358: A Deep Dive into its Function as a Secretory Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-9358, with the chemical formula C₃₀H₅₁NO₆ and a molecular weight of 521.73 g/mol , is a potent inhibitor of secretory phospholipase A2 (sPLA₂) enzymes, demonstrating significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant signaling pathways. Secretory PLA₂s are key enzymes in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][5] The inhibition of sPLA₂ by this compound presents a promising therapeutic strategy for a range of inflammatory conditions.

Quantitative Inhibitory Data

The inhibitory potency of this compound against secretory phospholipase A₂ has been quantified in various studies. A key parameter for assessing the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Target | IC₅₀ Value | Reference |

| Secretory Phospholipase A₂ (sPLA₂) | 230 nM | [1] |

Note: The specific isoform of sPLA₂ for this reported IC₅₀ value is not consistently detailed in the available literature. Further research is required to determine the selectivity of this compound against different sPLA₂ isoforms, such as sPLA₂-IIA, sPLA₂-V, and sPLA₂-X.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of secretory phospholipase A₂. By binding to the enzyme, it prevents the hydrolysis of phospholipids, thereby blocking the release of arachidonic acid. This interruption of the initial step in the arachidonic acid cascade leads to a downstream reduction in the production of potent pro-inflammatory mediators, including prostaglandins (like PGE₂) and leukotrienes (like LTB₄).

dot

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro sPLA₂ Activity Assay (Radiometric)

This assay measures the enzymatic activity of sPLA₂ by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

-

Recombinant human sPLA₂ (e.g., sPLA₂-IIA)

-

Radiolabeled substrate: 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine

-

Unlabeled 1-palmitoyl-2-arachidonyl-phosphatidylcholine

-

Assay buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂ and bovine serum albumin (BSA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare substrate vesicles by mixing the radiolabeled and unlabeled phospholipids in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in the assay buffer by vortexing or sonication.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, sPLA₂ enzyme, and either this compound or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate vesicles.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., a mixture of Dole's reagent - isopropanol/heptane/H₂SO₄).

-

Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation to separate the phases.

-

Transfer an aliquot of the upper organic phase containing the radiolabeled fatty acid to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

dot

Caption: In Vitro sPLA₂ Inhibition Assay Workflow.

In Vivo Anti-inflammatory Activity: Rat Carrageenan-Induced Pleurisy

This model assesses the ability of this compound to reduce acute inflammation in the pleural cavity of rats.

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

Procedure:

-

Administer this compound or vehicle to the rats at a predetermined time before the carrageenan challenge (e.g., 1 hour).

-

Anesthetize the rats.

-

Induce pleurisy by injecting 0.1 mL of carrageenan solution into the pleural cavity.

-

At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

-

Open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

-

Measure the volume of the collected exudate.

-

Centrifuge the exudate to pellet the cells.

-

Determine the total leukocyte count in the exudate using a hemocytometer.

-

Prepare a smear of the cells for differential cell counting (e.g., neutrophils, monocytes).

-

The supernatant can be used to measure the levels of inflammatory mediators such as prostaglandins (PGE₂) and leukotrienes (LTB₄) using ELISA or other immunoassays.

-

Calculate the percentage of inhibition of exudate volume, leukocyte migration, and mediator production for the this compound treated group compared to the vehicle control group.

In Vivo Anti-inflammatory Activity: Mouse Bee Venom-Induced Paw Edema

This model evaluates the effect of this compound on acute local inflammation and edema.

Animals:

-

Male Swiss albino mice (20-25 g)

Materials:

-

Bee venom solution in sterile saline

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Plethysmometer or digital calipers

Procedure:

-

Administer this compound or vehicle to the mice at a predetermined time before the bee venom challenge (e.g., 30 minutes).

-

Measure the initial volume or thickness of the right hind paw of each mouse.

-

Induce edema by injecting a small volume (e.g., 20 µL) of bee venom solution into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the bee venom injection (e.g., 15, 30, 60, 120 minutes).

-

Calculate the increase in paw volume or thickness (edema) for each mouse at each time point.

-

Determine the percentage of inhibition of edema in the this compound treated group compared to the vehicle control group.

sPLA₂ Signaling Pathway in Inflammation

Secretory phospholipase A₂ plays a pivotal role in initiating and amplifying the inflammatory response. Upon stimulation by pro-inflammatory signals, cells release sPLA₂ into the extracellular space. There, it binds to the outer leaflet of cell membranes and catalyzes the hydrolysis of phospholipids, primarily releasing arachidonic acid. This free arachidonic acid is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent signaling molecules that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, pain, and recruitment of immune cells.

dot

Caption: sPLA₂ Signaling Pathway in Inflammation.

Conclusion

This compound is a potent inhibitor of secretory phospholipase A₂, a critical enzyme in the inflammatory cascade. Its ability to block the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids underscores its therapeutic potential for a variety of inflammatory diseases. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the properties and applications of this promising sPLA₂ inhibitor. Future research should focus on elucidating its inhibitory profile against specific sPLA₂ isoforms and further exploring its efficacy and safety in preclinical and clinical settings.

References

Target Validation of Ro 23-9358 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-9358, with the chemical name N-(carboxymethyl)-N-[3,5-bis(decyloxy)phenyl]glycine, is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting the Group IIA isoform (PLA2G2A).[1] This enzyme family plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[2] Arachidonic acid serves as the precursor for a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, making sPLA2 a compelling target for anti-inflammatory drug development. This technical guide provides an in-depth overview of the target validation of this compound in inflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Target and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of sPLA2. The primary validated target of this compound is secretory phospholipase A2 Group IIA (sPLA2-IIA).

Biochemical Potency

In biochemical assays, this compound demonstrates potent inhibition of sPLA2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Compound | Target | IC50 | Reference |

| This compound | sPLA2 | 230 nM | [3] |

Preclinical Validation in Inflammation Models

The anti-inflammatory activity of this compound has been demonstrated in various preclinical models of inflammation. While specific dose-response data from publicly available literature is limited, the compound has shown efficacy in models such as arachidonic acid-induced ear edema and carrageenan-induced paw edema.

In Vivo Efficacy

| Model | Species | Effect of this compound | Reference |

| Arachidonic Acid-Induced Ear Edema | Mouse | Inhibition of edema | [2] |

| Carrageenan-Induced Paw Edema | Rat | Inhibition of edema | [2] |

Signaling Pathways

The inhibition of sPLA2 by this compound interrupts a critical step in the inflammatory signaling cascade. By preventing the release of arachidonic acid, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, sPLA2-IIA has been shown to activate the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression, including cytokines such as TNF-α and IL-6.

sPLA2-IIA signaling cascade in inflammation and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the validation of sPLA2 inhibitors like this compound.

In Vitro Assays

Objective: To determine the inhibitory activity of a compound against sPLA2.

Principle: This assay measures the enzymatic activity of sPLA2 by detecting the hydrolysis of a synthetic substrate.

Materials:

-

Recombinant human sPLA2-IIA

-

Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)

-

Test compound (this compound)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound in assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the test compound dilutions.

-

Add the sPLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled phospholipid substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for sPLA2 activity assay.

Objective: To measure the release of arachidonic acid from cells upon stimulation and the inhibitory effect of a test compound.

Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into cellular phospholipids. Upon stimulation, sPLA2 releases the labeled arachidonic acid into the culture medium, which can then be quantified.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

[3H]-Arachidonic acid

-

Cell culture medium

-

Stimulant (e.g., LPS, IL-1β)

-

Test compound (this compound)

-

Scintillation counter

Procedure:

-

Culture cells to near confluency in appropriate culture plates.

-

Label the cells by incubating with [3H]-Arachidonic acid in serum-free medium for several hours (e.g., 18-24 hours).

-

Wash the cells extensively to remove unincorporated [3H]-Arachidonic acid.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the chosen inflammatory agonist.

-

After a defined incubation period, collect the culture supernatant.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the percentage of arachidonic acid release and the inhibition by the test compound.

Objective: To quantify the effect of a test compound on the production of pro-inflammatory cytokines by inflammatory cells.

Materials:

-

Inflammatory cells (e.g., primary macrophages or neutrophils)

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Test compound (this compound)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

Cell culture plates and reagents

Procedure:

-

Plate the inflammatory cells and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Analyze the dose-dependent inhibition of cytokine release by this compound.

In Vivo Models

Objective: To evaluate the in vivo anti-inflammatory activity of a topically or systemically administered compound.

Principle: Topical application of arachidonic acid to the mouse ear induces a rapid and transient inflammatory response characterized by edema.

Materials:

-

Mice (e.g., CD-1 or BALB/c)

-

Arachidonic acid solution in a suitable solvent (e.g., acetone)

-

Test compound (this compound) formulated for topical or systemic administration

-

Micrometer for measuring ear thickness

Procedure:

-

Administer the test compound to the mice via the desired route (e.g., topical application to the ear or oral gavage) at various doses.

-

After a specified pre-treatment time, topically apply a solution of arachidonic acid to one ear of each mouse. The contralateral ear receives the vehicle alone.

-

At the time of peak inflammation (typically 1-2 hours after arachidonic acid application), measure the thickness of both ears using a micrometer.

-

The degree of edema is calculated as the difference in thickness between the arachidonic acid-treated ear and the vehicle-treated ear.

-

Calculate the percentage inhibition of edema for each dose of the test compound compared to the vehicle control group.

Objective: To assess the in vivo anti-inflammatory effect of a systemically administered compound in an acute inflammation model.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema formation.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution in saline

-

Test compound (this compound) for systemic administration

-

Pletysmometer for measuring paw volume

Procedure:

-

Administer the test compound to the rats at various doses via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

After a pre-determined time, inject a solution of carrageenan into the subplantar region of one hind paw of each rat. The contralateral paw can be injected with saline as a control.

-

Measure the paw volume of both hind paws at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

-

Calculate the percentage inhibition of edema for each dose of the test compound compared to the vehicle control group.

General workflow for in vivo inflammation models.

Conclusion

This compound is a potent inhibitor of sPLA2-IIA, a key enzyme in the inflammatory cascade. Its mechanism of action, involving the blockade of arachidonic acid release and subsequent downstream inflammatory pathways, provides a strong rationale for its therapeutic potential in inflammatory diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation and validation of sPLA2 inhibitors. Further studies providing detailed in vivo dose-response data and elucidating the precise effects on various inflammatory cell types will be crucial for the clinical development of this compound and other compounds in this class.

References

Investigating the Role of Secretory Phospholipase A2 with the Potent Inhibitor Ro 23-9358: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory phospholipase A2 (sPLA2) enzymes are a family of lipolytic enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cancer.[1][2] By hydrolyzing the sn-2 position of glycerophospholipids, sPLA2s release arachidonic acid (AA), the precursor to a vast array of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[3] Given their central role in the inflammatory cascade, sPLA2s have emerged as a significant therapeutic target. This technical guide focuses on the investigation of sPLA2 function using the potent and selective inhibitor, Ro 23-9358. We will delve into the mechanism of action of sPLA2, the inhibitory properties of this compound, detailed experimental protocols for its use, and its effects on downstream signaling pathways.

sPLA2 and the Arachidonic Acid Cascade

The canonical pathway initiated by sPLA2 involves the liberation of arachidonic acid from the cell membrane. This free AA is then available for metabolism by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. These eicosanoids are potent signaling molecules that regulate a wide range of cellular responses, including inflammation, immunity, and cell proliferation.

Beyond its enzymatic role, sPLA2 can also function as a ligand for various receptors, thereby activating intracellular signaling cascades independent of its catalytic activity.[4] This dual functionality underscores the complexity of sPLA2 signaling and the importance of specific inhibitors like this compound to dissect its multifaceted roles.

This compound: A Potent sPLA2 Inhibitor

This compound is a well-characterized and potent inhibitor of secretory phospholipase A2.[5][6] Its inhibitory activity is crucial for elucidating the specific contributions of sPLA2 to various cellular and physiological processes.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against sPLA2 has been quantified in various studies. This data is essential for designing experiments with appropriate inhibitor concentrations.

| Parameter | Value | Enzyme Source/Assay Condition | Reference |

| IC50 | 230 nM | sPLA2 (likely Group IIA) | [3][5] |

| Inhibition of SAA-induced sPLA2 activity in smooth muscle cells | Significant reduction at 10 µM and 20 µM | Rabbit aortic smooth muscle cells | [7][8] |

| Inhibition of SAA-induced cholesterol esterification | Significant reduction at 10 µM and 20 µM | Rabbit aortic smooth muscle cells | [7][8] |

| Inhibition of IL-1β-induced cholesterol esterification | Significant reduction at 20 µM | Rabbit aortic smooth muscle cells | [7] |

Experimental Protocols

Detailed methodologies are critical for the reproducible investigation of sPLA2 function using this compound. Below are protocols derived from published studies.

sPLA2 Activity Assay

This protocol is adapted from a study investigating the effect of this compound on serum amyloid A (SAA)-induced sPLA2 activity in smooth muscle cells.[7][8]

Objective: To measure the enzymatic activity of secreted sPLA2 in cell culture media and assess the inhibitory effect of this compound.

Materials:

-

Rabbit aortic smooth muscle cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum amyloid A (SAA)

-

This compound

-

sPLA2 activity assay kit (e.g., Cayman Chemical, Cat. No. 10004883 or similar)[9]

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate rabbit aortic smooth muscle cells in 96-well plates and grow to confluence.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM and 20 µM) for 1 hour.[7][8]

-

Stimulate the cells with an appropriate concentration of SAA (e.g., 4 µmol/L) for 24 hours.[7][8] Include vehicle-treated and unstimulated controls.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture media.

-

-

sPLA2 Activity Measurement:

-

Perform the sPLA2 activity assay according to the manufacturer's instructions of the chosen kit.[9] This typically involves the use of a substrate that releases a fluorescent or chromogenic product upon cleavage by sPLA2.

-

Measure the signal using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the sPLA2 activity, often expressed as nmol/min/mL or similar units.

-

Compare the activity in the this compound-treated samples to the SAA-stimulated control to determine the percent inhibition.

-

Cholesterol Esterification Assay

This protocol is designed to assess the downstream effects of sPLA2 inhibition on cholesterol metabolism.[7][8]

Objective: To measure the incorporation of radiolabeled oleic acid into cholesteryl esters as an indicator of cholesterol trafficking and esterification, and to evaluate the effect of this compound.

Materials:

-

Rabbit aortic smooth muscle cells

-

Cell culture medium

-

SAA or IL-1β

-

This compound

-

[¹⁴C]oleic acid

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Lipid Extraction and Analysis:

-

After incubation, wash the cells and extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Scrape the portion of the TLC plate corresponding to cholesteryl esters.

-

-

Quantification:

-

Measure the radioactivity of the scraped silica using a scintillation counter.

-

Normalize the counts per minute (cpm) to the protein content of the cell lysate.

-

-

Data Analysis:

-

Compare the [¹⁴C]cholesteryl oleate accumulation in this compound-treated cells to the stimulated control to assess the inhibitory effect.

-

Signaling Pathways and Visualizations

To visualize the role of sPLA2 and the point of inhibition by this compound, the following diagrams have been generated using the DOT language.

sPLA2-Mediated Arachidonic Acid and Prostaglandin Synthesis Pathway

Experimental Workflow for Investigating sPLA2 Inhibition by this compound

sPLA2-Mediated Pro-inflammatory Cytokine Production

Conclusion

This compound serves as an invaluable tool for dissecting the intricate roles of secretory phospholipase A2 in health and disease. Its high potency and selectivity allow for the specific inhibition of sPLA2, enabling researchers to probe its contribution to the arachidonic acid cascade, downstream inflammatory signaling, and other cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust experiments aimed at understanding and targeting sPLA2-mediated pathologies. Further research, particularly exploring the effects of this compound in various cell types and in vivo models, will continue to enhance our understanding of sPLA2 and pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secreted Phospholipases A2 - not just Enzymes: Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Ro 23-9358: An In-Depth Technical Guide for Studying Cholesterol Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA2), and its application in the study of intracellular cholesterol trafficking. This document details the underlying signaling pathways, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its use in a research setting.

Introduction to this compound and Cholesterol Trafficking

Intracellular cholesterol homeostasis is a tightly regulated process involving the transport of cholesterol between various organelles. A key pathway involves the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum (ER) for esterification by acyl-CoA:cholesterol acyltransferase (ACAT). This process is crucial for preventing the accumulation of free cholesterol, which can be toxic to cells, and for storing cholesterol for future use.

Inflammatory mediators, such as serum amyloid A (SAA) and interleukin-1β (IL-1β), have been shown to induce the trafficking of endogenous cholesterol to the ER.[1] This process is dependent on the activity of secretory phospholipase A2 (sPLA2). This compound is a potent inhibitor of sPLA2 and serves as a valuable chemical tool to dissect the molecular mechanisms of this cholesterol trafficking pathway.[1] By inhibiting sPLA2, this compound blocks the downstream signaling cascade that leads to the mobilization of plasma membrane cholesterol.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of sPLA2. In the context of SAA-induced cholesterol trafficking, the signaling pathway is as follows:

-

Induction of sPLA2: Inflammatory mediators like SAA and IL-1β stimulate the expression and secretion of sPLA2.[1]

-

Activation of Sphingomyelinase: The secreted sPLA2 acts on the plasma membrane, leading to the activation of sphingomyelinase.[1]

-

Cholesterol Release: Sphingomyelinase hydrolyzes sphingomyelin in the plasma membrane, which results in the release of free cholesterol from the membrane.[1]

-

Trafficking to the ER: The released cholesterol is then transported to the endoplasmic reticulum.

-

Esterification: In the ER, the cholesterol is esterified by ACAT, forming cholesteryl esters that can be stored in lipid droplets.

This compound intervenes at the second step by inhibiting sPLA2 activity, thereby preventing the subsequent activation of sphingomyelinase and the release of cholesterol from the plasma membrane.

Quantitative Data

The inhibitory effect of this compound on SAA-induced sPLA2 activity and cholesterol esterification has been quantified in rat aortic smooth muscle cells. The following tables summarize the key findings.

Table 1: Effect of this compound on SAA-Induced sPLA2 Activity

| Treatment | sPLA2 Activity (nmol product/min/cm²) (Mean ± SD) | Percent Inhibition |

| Control | ~0.05 ± 0.01 | N/A |

| SAA (4 µmol/L) | ~0.25 ± 0.02 | 0% |

| SAA + this compound (10 µmol/L) | ~0.15 ± 0.02 | ~40% |

| SAA + this compound (20 µmol/L) | ~0.10 ± 0.01 | ~60% |

| Data are estimations based on graphical representations in Pessolano et al., 2012.[1] |

Table 2: Effect of this compound on SAA-Induced Cholesterol Esterification

| Treatment | [¹⁴C] Cholesteryl Oleate Accumulation (cpm/µg protein) (Mean ± SD) | Percent Inhibition |

| Control | ~20 ± 5 | N/A |

| SAA (4 µmol/L) | ~80 ± 10 | 0% |

| SAA + this compound (10 µmol/L) | ~40 ± 8 | ~50% |

| SAA + this compound (20 µmol/L) | ~30 ± 6 | ~62.5% |

| Data are estimations based on graphical representations in Pessolano et al., 2012.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study cholesterol trafficking.

Cell Culture and Treatment

-

Cell Line: Rat aortic smooth muscle cells are a suitable model.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to reach near confluence.

-

Serum Starvation: Before treatment, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 24 hours to synchronize the cells and reduce baseline cholesterol esterification.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) at the desired concentrations (e.g., 10 µmol/L and 20 µmol/L) for 1 hour.

-

Stimulation: Add SAA (e.g., 4 µmol/L) or IL-1β to the culture medium and incubate for the desired time (e.g., 24 hours).

Cholesterol Esterification Assay

This assay measures the incorporation of a radiolabeled fatty acid into cholesteryl esters.

-

Labeling: During the stimulation with SAA, add [¹⁴C] oleic acid (complexed to bovine serum albumin) to the culture medium at a final concentration of 0.2 µCi/mL.

-

Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS and lyse them in a suitable buffer (e.g., 0.1 N NaOH).

-

Lipid Extraction: Transfer the cell lysate to a glass tube and perform a lipid extraction using the method of Bligh and Dyer. Add methanol and chloroform in a ratio that results in a single phase, vortex thoroughly, and then add chloroform and water to separate the phases.

-

Thin-Layer Chromatography (TLC): Spot the lipid-containing lower chloroform phase onto a silica gel TLC plate.

-

Chromatography: Develop the TLC plate in a solvent system that separates neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include standards for cholesterol, oleic acid, and cholesteryl oleate on the plate.

-

Quantification: Visualize the lipid spots using iodine vapor or a phosphorimager. Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the cholesteryl ester counts per microgram of protein.

Secretory Phospholipase A2 (sPLA2) Activity Assay

This assay measures the enzymatic activity of sPLA2 in the cell culture medium.

-

Sample Collection: After the treatment period, collect the cell culture medium.

-

Assay Principle: A common method involves a fluorometric or colorimetric assay using a synthetic substrate that releases a detectable molecule upon cleavage by sPLA2. For example, a substrate with a thioester bond at the sn-2 position can be used, where cleavage releases a free thiol that reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Assay Procedure (using a commercial kit is recommended):

-

Prepare the reaction buffer containing calcium, as sPLA2s are calcium-dependent.

-

Add the cell culture supernatant (containing sPLA2) to the wells of a microplate.

-

Add the substrate and the detection reagent (e.g., DTNB).

-

Incubate at 37°C and measure the absorbance or fluorescence at appropriate intervals using a microplate reader.

-

-

Calculation: Calculate the sPLA2 activity based on the rate of change in absorbance or fluorescence, using a standard curve if necessary. The activity is typically expressed as nmol of substrate hydrolyzed per minute per volume of medium or normalized to the cell number or protein content.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of secretory phospholipase A2 in intracellular cholesterol trafficking. Its ability to potently and specifically inhibit sPLA2 allows researchers to probe the signaling cascade initiated by inflammatory mediators that leads to the mobilization of plasma membrane cholesterol for esterification in the endoplasmic reticulum. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to further elucidate the complex mechanisms of cellular cholesterol homeostasis.

References

Early Research on Ro 23-9358: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-9358, chemically known as N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine, is a potent inhibitor of secretory phospholipase A2 (sPLA2) that emerged from early drug discovery efforts at Hoffmann-La Roche.[1] sPLA2 enzymes are key players in the inflammatory cascade, responsible for the hydrolysis of phospholipids to generate arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By targeting sPLA2, this compound presented a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its inhibitory potency, anti-inflammatory activity, and the experimental methodologies used in its initial characterization.

Core Compound Data

| Identifier | Value |

| Compound Name | This compound |

| Systematic Name | N-(carboxymethyl)-N-[3,5-bis(decyloxy)-phenyl]glycine |

| Molecular Formula | C₃₀H₅₁NO₆ |

| Molecular Weight | 521.73 g/mol |

| Target | Secretory Phospholipase A2 (sPLA2) |

Quantitative Data: In Vitro Inhibitory Activity

Early studies established this compound as a potent inhibitor of sPLA2. The following table summarizes the available quantitative data on its inhibitory activity.

| Enzyme Source | Assay Type | IC₅₀ (nM) | Reference |

| Not Specified | Not Specified | 230 | [1] |

Note: The specific isoform of sPLA2 and the detailed assay conditions for this reported IC₅₀ value are not available in the public domain. The provided data is based on a secondary citation.

Experimental Protocols

Detailed experimental protocols from the original research on this compound are not publicly available. The following are representative methodologies from the era (early 1990s) that were likely employed for the in vitro and in vivo characterization of sPLA2 inhibitors like this compound.

In Vitro sPLA2 Inhibition Assay (Radiolabeled E. coli Substrate Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from bacterial membranes.

1. Substrate Preparation:

-

Escherichia coli cultures are grown in the presence of a radiolabeled fatty acid, such as [³H]oleic acid or [¹⁴C]arachidonic acid, to incorporate the radiolabel into their membrane phospholipids.

-

The bacterial cells are harvested, washed, and then autoclaved to sterilize and prepare the cell envelopes as a substrate for the sPLA2 enzyme.

2. Enzyme Reaction:

-

The reaction mixture is prepared in a buffer solution (e.g., Tris-HCl) containing calcium chloride (CaCl₂), as sPLA2 enzymes are calcium-dependent.

-

A known amount of purified sPLA2 enzyme (from a source such as snake venom or mammalian pancreas) is added to the reaction mixture.

-

The test compound, this compound, is added at various concentrations to assess its inhibitory effect. A control reaction without the inhibitor is run in parallel.

-

The reaction is initiated by the addition of the radiolabeled E. coli substrate.

3. Incubation and Termination:

-

The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

-

The reaction is terminated by the addition of a stop solution, typically a fatty acid-free bovine serum albumin (BSA) solution in an acidic buffer, which binds to the released radiolabeled fatty acids and stops the enzymatic activity.

4. Quantification of Released Fatty Acid:

-

The reaction mixture is centrifuged to pellet the unhydrolyzed bacterial membranes.

-

The radioactivity in the supernatant, which corresponds to the amount of released radiolabeled fatty acid, is measured using a liquid scintillation counter.

5. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound by comparing the radioactivity in the test samples to the control.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This widely used animal model assesses the ability of a compound to reduce acute inflammation.[2][3][4][5]

1. Animal Model:

-

Male Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used for the experiment.[2][3]

-

The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.

2. Compound Administration:

-

This compound is formulated in a suitable vehicle (e.g., a solution with a suspending agent like carboxymethyl cellulose).

-

The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of rats. A control group receives only the vehicle. A positive control group is often included, receiving a known anti-inflammatory drug such as indomethacin.

3. Induction of Inflammation:

-

One hour after the administration of the test compound, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is made into the right hind paw of each rat to induce localized inflammation and edema.[2][3]

4. Measurement of Paw Edema:

-

The volume of the inflamed paw is measured at specific time points after the carrageenan injection, usually at 1, 2, 3, and 4 hours.[2]

-

Paw volume is typically measured using a plethysmometer, which determines the volume of water displaced by the paw.

5. Data Analysis:

-

The degree of swelling is calculated as the increase in paw volume at each time point compared to the initial volume before carrageenan injection.

-

The percentage of inhibition of edema for each dose of this compound is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

The dose-response relationship is analyzed to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

sPLA2-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of sPLA2 in the inflammatory cascade, the point of intervention for this compound, and the downstream consequences.

Caption: sPLA2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterization of this compound

This diagram outlines the logical progression of experiments likely undertaken in the early research of this compound.

Caption: A likely experimental workflow for the early evaluation of this compound.

Conclusion

The early research on this compound identified it as a potent small-molecule inhibitor of secretory phospholipase A2 with promising anti-inflammatory properties. While detailed primary data and protocols are not fully accessible in the public domain, this guide provides a comprehensive overview based on available information and representative methodologies of the time. The foundational work on this compound contributed to the understanding of the therapeutic potential of sPLA2 inhibition and paved the way for further research in this area. For drug development professionals, the case of this compound serves as an important example of early-stage characterization of a novel anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for Ro 23-9358 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ro 23-9358 is a known inhibitor of secreted phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes and lipid metabolism. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a specific focus on its effects on sPLA2 activity and cholesterol esterification in smooth muscle cells. Additionally, general protocols for assessing cell viability, apoptosis, and cell cycle, which can be adapted for use with this compound, are provided.

Mechanism of Action

This compound exerts its effects by inhibiting the activity of secreted phospholipase A2 (sPLA2). sPLA2 is a key enzyme that hydrolyzes phospholipids, leading to the production of free fatty acids, including arachidonic acid, and lysophospholipids. These molecules are precursors for various inflammatory mediators. In the context of cholesterol metabolism, sPLA2 activity has been linked to the trafficking of cholesterol to the endoplasmic reticulum for esterification. By inhibiting sPLA2, this compound can modulate these downstream signaling pathways.

Experimental Protocols

sPLA2 Activity Inhibition Assay in Smooth Muscle Cells

This protocol details the methodology to assess the inhibitory effect of this compound on sPLA2 activity in neonatal rat aortic smooth muscle cells, particularly in the context of serum amyloid A (SAA)-induced sPLA2 expression.

Cell Culture:

-

Cell Line: Neonatal rat aortic smooth muscle cells.

-

Culture Medium: Dulbecco's modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[1]

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure:

-

Seed neonatal rat aortic smooth muscle cells in appropriate culture vessels and grow to confluence.

-

Pre-treat the cells with this compound at desired concentrations (e.g., 10 µM and 25 µM) for a specified period.[2]

-

Induce sPLA2 expression by treating the cells with an agonist such as Serum Amyloid A (SAA) (e.g., 4 µmol/L) for 24 hours.[2]

-

Collect the cell culture media.

-

Measure the sPLA2 enzyme activity in the collected media using a commercially available sPLA2 assay kit. These kits typically involve a fluorescent or colorimetric substrate for sPLA2.

-

Quantify the results by measuring the fluorescence or absorbance using a plate reader.

Data Presentation:

| Treatment Group | This compound Concentration (µM) | SAA Concentration (µmol/L) | sPLA2 Activity (nmol product/min/cm²)[2] |

| Control | 0 | 0 | Baseline |

| SAA | 0 | 4 | Significantly increased |

| SAA + this compound | 10 | 4 | Significantly decreased vs. SAA |

| SAA + this compound | 25 | 4 | Further decreased vs. SAA |

Note: The values in the table are representative and should be determined experimentally.

Cholesterol Esterification Assay

This protocol outlines the procedure to measure the effect of this compound on cholesterol esterification in smooth muscle cells.

Experimental Procedure:

-

Culture neonatal rat aortic smooth muscle cells as described above.

-

Pre-treat the cells with this compound at desired concentrations (e.g., 10 µM and 25 µM).[2]

-

Treat the cells with SAA (e.g., 4 µmol/L) in the presence of [14C] oleic acid for 24 hours.[2]

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the lipids.

-

Separate the [14C] cholesteryl oleate from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of [14C] cholesteryl oleate using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

Data Presentation:

| Treatment Group | This compound Concentration (µM) | SAA Concentration (µmol/L) | [14C] Cholesteryl Oleate Accumulation (cpm/µg protein)[2] |

| Control | 0 | 0 | Baseline |

| SAA | 0 | 4 | Significantly increased |

| SAA + this compound | 10 | 4 | Significantly decreased vs. SAA |

| SAA + this compound | 25 | 4 | Further decreased vs. SAA |

Note: The values in the table are representative and should be determined experimentally.

Cell Viability Assay (General Protocol)

This is a general protocol using a resazurin-based assay to assess cell viability and can be adapted for use with this compound.[3]

Experimental Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence of the reduced product (resorufin) using a plate reader with an excitation of ~530-560 nm and an emission of ~590 nm.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (General Protocol)

This general protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[4][5]

Experimental Procedure:

-

Culture cells and treat them with this compound for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (General Protocol)

This general protocol uses Propidium Iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.[6]

Experimental Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Signaling pathway of this compound as an sPLA2 inhibitor.

Caption: Experimental workflow for testing this compound in cell culture.

References

- 1. innoprot.com [innoprot.com]

- 2. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.research.missouri.edu [docs.research.missouri.edu]

Application Notes and Protocols for Ro 23-9358 (In Vitro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-9358 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme pivotal in the inflammatory cascade. By blocking sPLA2, this compound effectively prevents the release of arachidonic acid from cell membranes, a rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This activity gives this compound significant anti-inflammatory properties, making it a valuable tool for in vitro research in inflammation, cell signaling, and drug discovery.

These application notes provide detailed protocols and guidelines for the in vitro use of this compound, including its mechanism of action, preparation of solutions, and specific experimental procedures.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to secretory phospholipase A2. This action blocks the hydrolysis of phospholipids at the sn-2 position, thereby preventing the liberation of arachidonic acid. The subsequent reduction in arachidonic acid availability leads to decreased synthesis of various inflammatory mediators.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound against sPLA2 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 230 nM.

| Parameter | Value | Enzyme |

| IC50 | 230 nM | Secretory Phospholipase A2 (sPLA2) |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at a concentration of 16 mg/mL.[1][2][3]

-

To prepare a 10 mM stock solution, dissolve 5.22 mg of this compound (Molecular Weight: 521.73 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

In Vitro sPLA2 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of this compound on sPLA2. This assay can be adapted from commercially available kits that typically use a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by sPLA2.

Figure 2: Workflow for an in vitro sPLA2 inhibition assay.

Materials:

-

Recombinant human sPLA2

-

sPLA2 assay buffer

-

Fluorescent or chromogenic sPLA2 substrate

-

96-well microplate (black or clear, depending on the detection method)

-

Plate reader capable of fluorescence or absorbance measurement

-

This compound stock solution

Protocol:

-

Prepare Reagents: Prepare all reagents as recommended by the assay kit manufacturer.

-

Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Assay Setup: To each well of the 96-well plate, add:

-

sPLA2 enzyme solution

-

This compound dilution (or vehicle control, e.g., DMSO in assay buffer)

-

Assay buffer to bring the volume to the desired pre-incubation volume.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the sPLA2 substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a time period that allows for a linear reaction rate in the vehicle control wells (typically 30-60 minutes).

-

Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Subtract the background reading (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal of Vehicle Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Inhibition of SAA-Induced sPLA2 Activity in Smooth Muscle Cells

This protocol is based on a published study demonstrating the use of this compound to inhibit serum amyloid A (SAA)-induced sPLA2 activity in rat smooth muscle cells.[4]

Materials:

-

Rat aortic smooth muscle cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum amyloid A (SAA)

-

This compound stock solution

-

sPLA2 activity assay kit

Protocol:

-

Cell Culture: Culture rat aortic smooth muscle cells in a suitable culture vessel until they reach 80-90% confluency.

-

Cell Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 10 µM) for 1-2 hours.

-

Induce sPLA2 expression and activity by treating the cells with SAA (e.g., 2-5 µg/mL) for 24 hours in the continued presence of this compound.

-

Include appropriate controls: untreated cells, cells treated with SAA only, and cells treated with this compound only.

-

-

Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.

-

sPLA2 Activity Measurement: Determine the sPLA2 activity in the collected supernatants using a commercial sPLA2 assay kit, following the manufacturer's instructions.

-

Data Analysis: Compare the sPLA2 activity in the different treatment groups to determine the inhibitory effect of this compound on SAA-induced sPLA2 activity.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation (General Protocol)

This is a general and simple in vitro assay to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory properties.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS), pH 6.3

-

This compound stock solution

-

Spectrophotometer

Protocol:

-

Prepare Solutions:

-

Prepare a 0.2% (w/v) solution of BSA in PBS.

-

Prepare various dilutions of this compound in PBS.

-

-

Assay Setup: In separate test tubes, mix:

-

0.5 mL of the BSA solution

-

0.5 mL of the this compound dilution (or vehicle control)

-

-

Incubation: Incubate the tubes at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating the tubes at 72°C for 5 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of inhibition of protein denaturation for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with Inhibitor / Absorbance of Control)] x 100

-

A dose-dependent decrease in turbidity indicates anti-inflammatory activity.

-

Disclaimer

This information is intended for research use only. This compound is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions and dispose of it in accordance with institutional and governmental regulations. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

- 1. This compound = 97 HPLC, solid 153125-17-8 [sigmaaldrich.com]

- 2. This compound ≥97% (HPLC), solid | 153125-17-8 [sigmaaldrich.com]

- 3. This compound = 97 HPLC, solid 153125-17-8 [sigmaaldrich.com]

- 4. Trafficking of Endogenous Smooth Muscle Cell Cholesterol: A Role for Serum Amyloid A and Interleukin-1ß - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 23-9358 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Ro 23-9358, a potent inhibitor of secretory phospholipase A2 (sPLA₂), in various animal models of inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the dosage and administration of this compound in animal models.

| Animal Model | Administration Route | Dosage | Treatment Schedule | Observed Effect |

| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Daily for 7 days | Anti-inflammatory activity in a paw edema model[1] |

Further research is required to establish effective dosages for other administration routes and in different animal models.

Signaling Pathway of sPLA₂-IIA Inhibition